

Application Notes and Protocols for the Analytical Standards of Pebrellin

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Compound of Interest

Compound Name: *Pebrellin*

Cat. No.: *B1205023*

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Introduction

Pebrellin, an 8-O-methylated flavonoid, is a natural compound found in various plants, notably in peppermint (*Mentha x piperita*)[1][2]. As a member of the flavonoid class, **Pebrellin** is of interest for its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer effects, similar to other flavonoids[3][4]. The O-methylation of the flavonoid core can influence its bioavailability and metabolic stability, making it a significant compound for pharmacological studies[5].

These application notes provide detailed protocols for the extraction, identification, and quantification of **Pebrellin**, establishing a framework for its analytical standards. The methodologies are based on established techniques for the analysis of flavonoids from plant matrices.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of **Pebrellin** is fundamental for the development of analytical methods.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₈ O ₈	PubChem
IUPAC Name	5,6-dihydroxy-2-(3,4-dimethoxyphenyl)-7,8-dimethoxychromen-4-one	PubChem
Molar Mass	374.34 g/mol	PubChem
Appearance	Likely a yellow amorphous powder (typical for flavonoids)	N/A
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO.	General flavonoid knowledge
UV-Vis λ _{max}	Expected in the range of 280-350 nm in methanol.	[6]

Experimental Protocols

Extraction of Pebrellin from *Mentha x piperita* (Peppermint) Leaves

This protocol describes the extraction of **Pebrellin** from dried peppermint leaves for subsequent analysis.

Materials:

- Dried and powdered peppermint leaves
- Methanol (HPLC grade)
- Deionized water
- Ultrasonic bath
- Centrifuge
- 0.45 μm syringe filters

Procedure:

- Weigh 1.0 g of dried, powdered peppermint leaves into a 50 mL conical tube.
- Add 20 mL of 80% methanol in water (v/v).
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean tube.
- Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
- Combine the supernatants.
- Filter the combined extract through a 0.45 μm syringe filter into an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines an HPLC method for the separation and quantification of **Pebrellin**.

Instrumentation and Conditions:

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent with a Diode Array Detector (DAD)
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	280 nm and 330 nm

Calibration: A standard curve for **Pebrellin** should be prepared using a certified reference standard, if available. In the absence of a commercial standard, a purified and structurally confirmed isolate of **Pebrellin** should be used. Prepare a stock solution of **Pebrellin** in methanol and perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Sensitive Quantification

For highly sensitive and specific detection, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

Parameter	Condition
LC System	UHPLC system (e.g., Waters Acquity or equivalent)
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Gradient Elution	A suitable gradient to resolve Pebrellin from other matrix components.
Flow Rate	0.4 mL/min
Mass Spectrometer	Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), positive and negative modes
MRM Transitions	To be determined by infusing a pure standard of Pebrellin. Predicted transitions for $[M+H]^+$ (m/z 375.1) and $[M-H]^-$ (m/z 373.1) should be optimized.

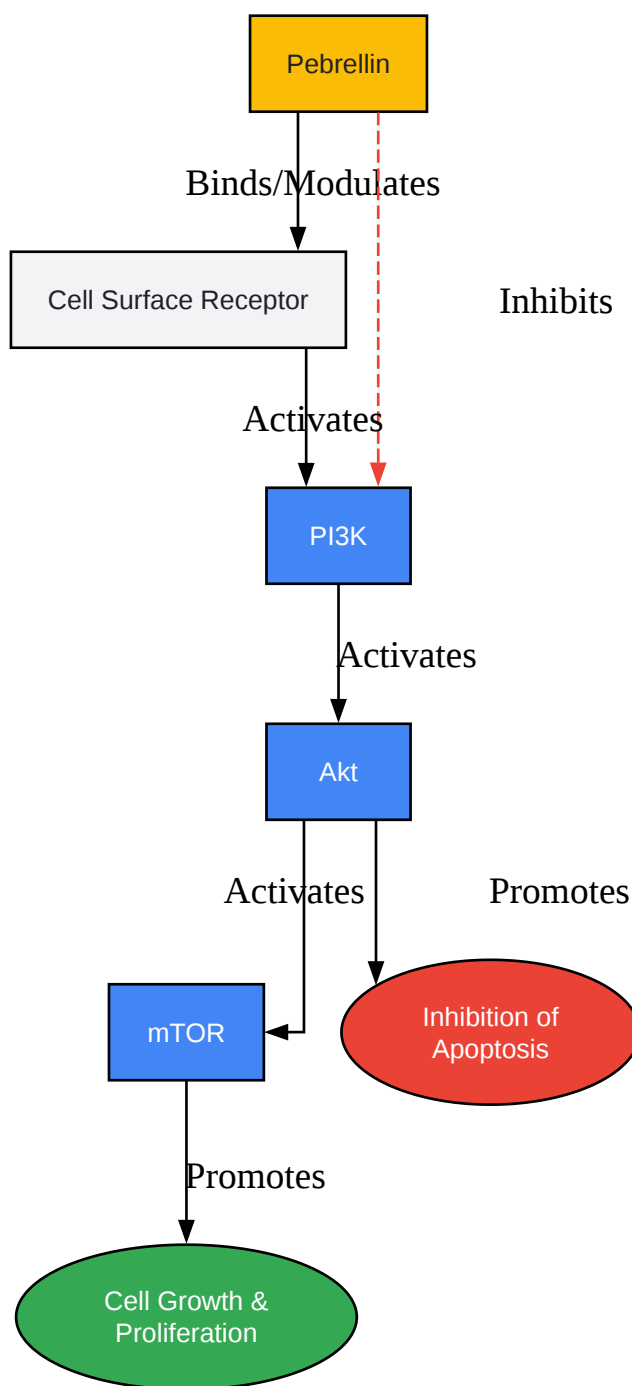
Data Presentation: Quantitative Analytical Data for **Pebrellin**

Parameter	Expected Value	Method
Retention Time (HPLC)	Dependent on the specific method, but expected to be in the mid-to-late part of a typical flavonoid gradient.	HPLC-UV
m/z [M+H] ⁺	375.1129	LC-MS
m/z [M-H] ⁻	373.0978	LC-MS
Major MS/MS Fragments	To be determined experimentally. Fragments would arise from the loss of methyl groups and retro-Diels-Alder fragmentation of the C-ring.	LC-MS/MS
Limit of Detection (LOD)	Estimated to be in the low ng/mL range.	LC-MS/MS
Limit of Quantification (LOQ)	Estimated to be in the mid-to-high ng/mL range.	LC-MS/MS

Signaling Pathways and Biological Activity

Flavonoids are known to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis[7][8]. While the specific pathways targeted by **Pebrellin** are not yet fully elucidated, it is hypothesized to interact with key signaling cascades such as the PI3K-Akt and MAPK pathways, which are common targets for flavonoids[8].

Hypothesized Signaling Pathway for Pebrellin

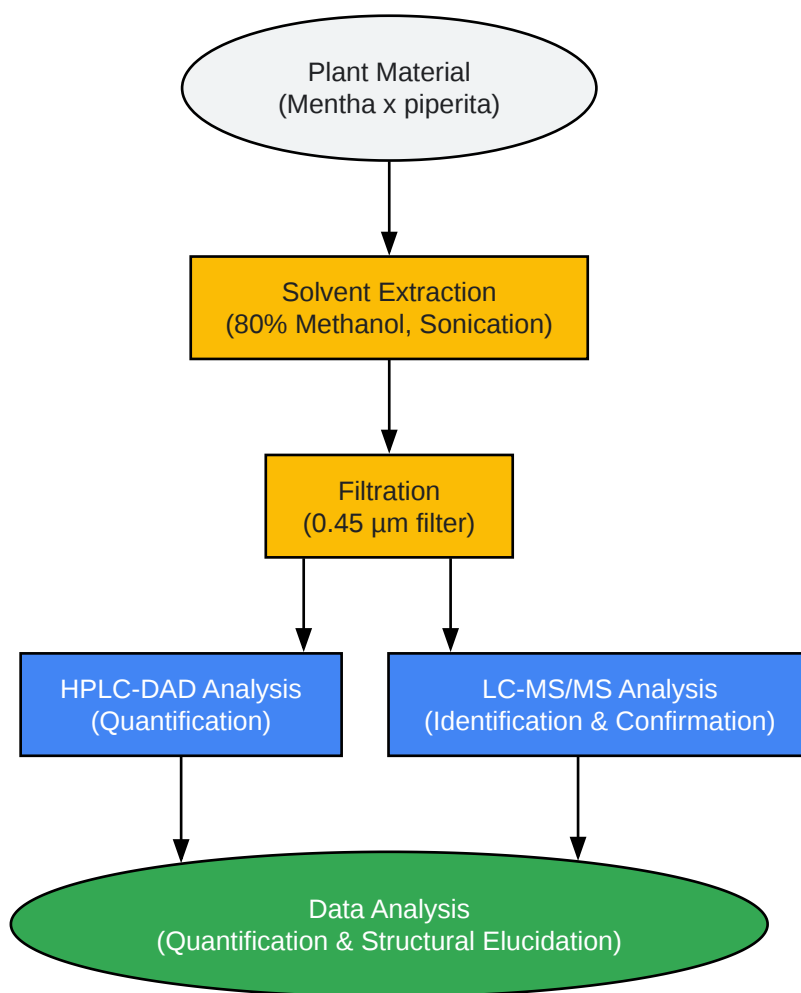


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Caption: Hypothesized modulation of the PI3K-Akt signaling pathway by **Pebrellin**.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of **Pebrellin** from a plant matrix.



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